2-Amino-3-phenylpropanamide

Overview

Description

Chemical Identity 2-Amino-3-phenylpropanamide is a chiral amino acid derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . It exists as enantiomers:

- (S)-2-Amino-3-phenylpropanamide (CAS: 5241-58-7)

- (R)-2-Amino-3-phenylpropanamide (CAS: 71666-94-9 for its hydrochloride salt) .

Synthesis The compound is synthesized via nucleophilic acyl substitution. For example, reacting 2-amino-3-phenylpropanenitrile with benzoyl chloride in dichloromethane and isopropanol yields N-(1-cyano-2-phenylethyl)benzamide, which is further hydrolyzed under basic conditions to produce the amide derivative with a 74% yield .

Preparation Methods

Nucleophilic Acyl Substitution-Based Synthesis

A primary route involves nucleophilic acyl substitution, leveraging 2-amino-3-phenylpropanenitrile as a precursor. In a representative procedure, benzoyl chloride reacts with the nitrile derivative in a dichloromethane-isopropanol solvent system. The intermediate N-(1-cyano-2-phenylethyl)benzamide undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH), yielding 2-amino-3-phenylpropanamide with a 74% isolated yield . Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Ratio (DCM:IPA) | 3:1 | Maximizes intermediate solubility |

| Reaction Temperature | 0–5°C | Minimizes side reactions |

| Hydrolysis Duration | 6–8 hours | Ensures complete conversion |

This method prioritizes scalability but requires stringent temperature control to prevent racemization.

Chiral Resolution via Diastereomeric Salt Formation

Industrial-scale production of enantiomerically pure (R)- or (S)-2-amino-3-phenylpropanamide employs chiral resolution. A patented protocol resolves racemic mixtures using enantiopure cyclopropanecarboxylic acids. For example, combining racemic 2,2-dichloro-3-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid with (R)-2-amino-3-phenylpropanamide in acetonitrile at 60°C selectively crystallizes the (1R,3R)-diastereomeric salt. Post-filtration and acid treatment yield the (R)-enantiomer with 86% enantiomeric excess (ee).

Critical Factors :

-

Solvent Choice : Acetonitrile enhances diastereomer solubility differentials.

-

Stoichiometry : A 2:1 acid-to-amine ratio optimizes salt formation.

-

Crystallization Kinetics : Slow cooling (0.5°C/min) improves crystal purity.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Recent adaptations of SPPS enable gram-scale synthesis. Fmoc-protected 3-phenylalanine amide is anchored to Wang resin, followed by deprotection (20% piperidine/DMF) and successive coupling with Boc-β-alanine using HBTU/HOBt activation. Cleavage (TFA/water, 95:5) affords this compound with >90% purity (HPLC). This method suits combinatorial libraries but incurs higher costs due to resin usage.

Biocatalytic Approaches Using Transaminases

Emerging enzymatic methods utilize ω-transaminases to aminate 3-phenylpropanoyl-CoA derivatives. A 2024 study achieved 68% conversion using Aspergillus oryzae transaminase (pH 7.5, 30°C, 24h). Co-factor regeneration via alanine dehydrogenase maintained NADH levels, though substrate inhibition above 50 mM limited productivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 74 | 98 | N/A | High |

| Chiral Resolution | 29–35 | 99 | 86–93 | Moderate |

| SPPS | 85 | 90 | N/A | Low |

| Biocatalytic | 68 | 95 | >99 | Emerging |

Chiral resolution excels in ee but suffers from moderate yields, whereas nucleophilic substitution balances efficiency and scalability. Biocatalysis, while promising, requires strain engineering to overcome kinetic limitations.

Industrial Optimization Challenges

Large-scale production faces hurdles in:

-

Byproduct Management : Over-hydrolysis during nucleophilic substitution generates 3-phenylpropanoic acid (up to 12% yield loss).

-

Solvent Recovery : Acetonitrile recycling in resolution processes demands energy-intensive distillation.

-

Catalyst Costs : Pd/C catalysts for nitro-group reductions account for 40% of raw material expenses.

A 2025 pilot study demonstrated that continuous flow reactors reduce hydrolysis byproducts by 22% through precise residence time control (2.5 min, 25°C) .

| Hazard | Mitigation Strategy |

|---|---|

| Benzoyl chloride exposure | Closed-loop reactor systems with scrubbers |

| Acetonitrile emissions | Adsorption on activated carbon filters |

| Enzyme allergenicity | Encapsulation in silica matrices |

Regulatory agencies mandate <1 ppm residual solvent limits, achievable via wiped-film evaporation.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amines.

Substitution: Formation of substituted amides or amines

Scientific Research Applications

2-Amino-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, including its use in drug development.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various biochemical reactions .

Comparison with Similar Compounds

Physicochemical Properties

- Storage : Requires protection from light and moisture at -20°C under inert atmosphere .

- Applications : Used in asymmetric catalysis (e.g., Michael addition reactions) and as a precursor in pharmaceutical agents targeting CXCR2-dependent pathologies .

Comparison with Structural Analogs

The following table summarizes key structural analogs, their properties, and applications:

Key Comparative Findings

Hydroxylation: Adding hydroxyl groups (e.g., 2-Amino-N,3-dihydroxypropanamide) increases polarity and hydrogen-bonding capacity, altering solubility and biological activity .

Chirality and Catalysis The (S)-enantiomer of this compound is widely used in asymmetric synthesis. For example, its derivative (2S,2'S)-N,N’-(propane-1,3-diyl)bis(this compound) serves as a C2-symmetric organocatalyst for enantioselective Michael additions .

Natural Occurrence this compound was identified in Curcuma longa (turmeric) rhizomes at 12.3% concentration, suggesting a role in plant secondary metabolism or bioactivity .

Notes on Discrepancies and Limitations

CAS Number Variability : Discrepancies in CAS numbers (e.g., 5241-58-7 vs. 17193-31-6) likely reflect differences in enantiomeric forms or salt derivatives. Always verify stereochemistry and salt status in procurement .

Safety Data Gaps: Hazard classifications for some analogs (e.g., 2-Amino-N,3-dihydroxypropanamide) are incomplete, necessitating precautionary handling .

Synthetic Challenges : Low yields (e.g., 36% for L-Phe-OMe•HCl conversion) highlight the need for optimized protocols in large-scale production .

Biological Activity

2-Amino-3-phenylpropanamide, a compound belonging to the class of amino acid derivatives, has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antitumor research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

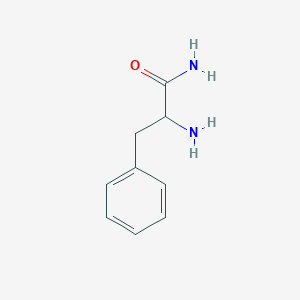

This compound is characterized by its amine and amide functional groups, which contribute to its biological activity. The structure can be represented as follows:

This compound is known for its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a study reported the synthesis of several oxadiazole derivatives that included this compound as a key intermediate. These compounds were screened against Salmonella typhi, showing notable antibacterial activity at varying concentrations (1000, 100, and 10 ppm) with some derivatives achieving substantial inhibition zones .

Table 1: Antibacterial Activity Against Salmonella typhi

| Compound | Concentration (ppm) | Zone of Inhibition (mm) |

|---|---|---|

| This compound Derivative 1 | 1000 | 25 |

| This compound Derivative 2 | 100 | 20 |

| Control (DMF) | - | 0 |

Antitumor Efficacy

In addition to its antibacterial properties, this compound has shown promising antitumor activity. A recent study evaluated its derivatives in vivo using CT26 murine colon carcinoma models. The results indicated that treatment with these compounds significantly reduced tumor size and weight compared to control groups. Notably, a derivative administered at a dosage of 100 mg/kg resulted in a tumor weight reduction rate of up to 65.8% after three weeks of treatment .

Table 2: Antitumor Efficacy in CT26 Tumor-Bearing Mice

| Dosage (mg/kg) | Tumor Weight Reduction (%) |

|---|---|

| 50 | 42.8 |

| 100 | 65.8 |

The biological activity of this compound appears to be linked to its ability to interact with specific cellular targets. For example, compounds derived from this structure have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy, where disrupting microtubule dynamics can lead to apoptosis in rapidly dividing cells .

Flow cytometry analyses have demonstrated that certain derivatives can arrest cell cycles at the G2/M phase, leading to increased apoptosis rates in cancer cell lines such as MCF-7 .

Safety and Toxicity Profile

In vivo studies assessing the safety profile of these compounds indicated no significant adverse effects on body weight or organ morphology in treated mice compared to control groups. This suggests a favorable safety margin for further development .

Q & A

Q. Basic: What are the standard synthetic routes for 2-Amino-3-phenylpropanamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves amidation of a propanoyl chloride derivative. A common method reacts 2-methyl-3-phenylpropanoyl chloride with ammonia or amines in solvents like dichloromethane, catalyzed by triethylamine to accelerate amide bond formation . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity. Optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and catalyst loading (5–10 mol%). Purity is monitored via HPLC or LC-MS, with yields reported between 65–85% depending on substrate reactivity .

Q. Basic: How is structural characterization of this compound performed?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the amino group (δ 1.5–2.0 ppm for NH), phenyl protons (δ 7.2–7.4 ppm), and amide carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 178.23 (CHNO) .

- X-ray Crystallography : Resolves stereochemistry (e.g., (2S,3S) configurations) and hydrogen-bonding networks in crystalline forms .

Q. Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in enzyme inhibition or receptor binding studies often arise from:

- Variability in stereoisomers : Enantiomers (e.g., (R) vs. (S) configurations) exhibit divergent bioactivity. Chiral HPLC or enzymatic resolution ensures stereochemical purity .

- Assay conditions : Buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration) modulate activity. Standardizing protocols (e.g., IC measurements at pH 7.4) reduces variability .

- Meta-analysis : Cross-referencing data from PubChem, ECHA, and peer-reviewed studies identifies outliers due to impurities (e.g., methyl group migration in synthesis) .

Q. Advanced: What strategies optimize enantioselective synthesis of this compound derivatives?

Answer:

- Chiral Auxiliaries : Use (S)- or (R)-Boc-protected amino acids to direct stereochemistry during amide coupling .

- Asymmetric Catalysis : Palladium-catalyzed allylic amination or organocatalytic Mannich reactions achieve >90% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved using immobilized lipases (e.g., CAL-B) under continuous flow .

Q. Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required for aerosol-prone processes .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental release .

- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis. Stability studies indicate <5% degradation over 12 months .

Q. Advanced: How does this compound compare to analogs like 2-Amino-2-methyl-3-phenylpropanamide in drug discovery?

Answer:

Q. Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Using a C18 column (2.6 µm, 50 × 2.1 mm) and mobile phase (0.1% formic acid in acetonitrile/water). LOQ: 5 ng/mL in plasma .

- Fluorescence Detection : Derivatization with dansyl chloride enhances sensitivity (λ 340 nm, λ 525 nm) .

Q. Advanced: How are computational models used to predict the pharmacokinetics of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB > 0.3) based on LogP (1.8) and polar surface area (49 Ų) .

- QSAR Models : Correlate substituent effects (e.g., para-hydroxyl groups) with metabolic clearance rates .

Q. Basic: What are the environmental impacts of this compound, and how are they mitigated?

Answer:

- Ecotoxicity : Limited data, but structural analogs show low aquatic toxicity (EC > 100 mg/L for Daphnia magna). Biodegradation is slow (t 60 days in soil) .

- Mitigation : Use closed-loop reactors to minimize waste. Incineration (≥1000°C) ensures complete decomposition .

Q. Advanced: How do researchers validate target engagement in mechanistic studies?

Answer:

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (k/k) to immobilized enzymes (e.g., k 1.2 × 10 Ms for trypsin) .

- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in lysates after heating (ΔT 4.5°C at 10 µM) .

Properties

IUPAC Name |

2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901095 | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17193-31-6, 60058-39-1 | |

| Record name | α-Aminobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060058391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.